molecular formula C14H16N4OS B2987407 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide CAS No. 2034303-23-4

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide

Cat. No. B2987407
CAS RN: 2034303-23-4
M. Wt: 288.37
InChI Key: CUYYOEWPRGHETC-UHFFFAOYSA-N
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Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzamide” is a compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C14H16N4OS and a molecular weight of 288.37.


Synthesis Analysis

The synthesis of such compounds often involves the modulation of the aliphatic chain linking the moiety to the piperidine ring . The amide substituent and the linker are also modulated . In some cases, the moiety is replaced with urea-like substructures .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

The chemical reactions involving this compound are often monitored by thin layer chromatography . The reactions may involve modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the thiadiazole ring . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Antibacterial Activity

Compounds with 1,2,5-thiadiazol structures have shown moderate antibacterial action against various bacterial strains . This suggests that our compound may also have potential as an antibacterial agent.

Anti-inflammatory Effects

Derivatives of 1,2,5-thiadiazol have demonstrated significant anti-inflammatory effects . The compound could be explored for its anti-inflammatory properties in medical research.

Fluorescent Probing for Bacteria

Thiadiazol derivatives have been used in designing sensitive fluorescent probes targeting bacteria . The compound could be researched for similar applications in microbiology.

Ovarian Tissue Cryopreservation

While not directly related to the compound, research in ovarian tissue cryopreservation and transplantation is an emerging field . The compound could be investigated for its potential role in enhancing these processes.

Plasma Chemistry Applications

The Electrification Institute pursues research in plasma chemistry . The compound might find applications in this field due to its chemical structure conducive to plasma interactions.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins .

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This suggests that N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide might interact with its targets, leading to changes in their normal functioning, potentially inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

Given the potential interaction with hsp90 and the disruption of dna replication processes, it can be inferred that the compound may affect pathways related to protein folding and dna synthesis .

Pharmacokinetics

The sulfur atom of the thiadiazole ring is known to improve liposolubility, which is important for drugs active at the central nervous system (cns) level . This suggests that the compound might have good bioavailability.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to the degradation of several oncoproteins due to the inhibition of hsp90 activity . Additionally, it might inhibit the replication of both bacterial and cancer cells by disrupting processes related to DNA replication .

Action Environment

The temperature of the reaction mass during the synthesis of similar compounds has been reported to be a critical factor . This suggests that temperature might also influence the action and stability of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide.

Future Directions

The future directions in the research of this compound and similar compounds could involve further exploration of their anticancer activities . There is also potential for the development of improved anticancer therapeutic strategies . The influence of the substituent on the compounds’ activity is a potential area of study .

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)16-12-6-8-18(9-7-12)13-10-15-20-17-13/h1-5,10,12H,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYYOEWPRGHETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

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